![molecular formula C5H8N4O B1396187 5-Methoxy-1,2,4-triazine-6-methanamine CAS No. 1196395-68-2](/img/structure/B1396187.png)
5-Methoxy-1,2,4-triazine-6-methanamine
Overview
Description
Scientific Research Applications
Pharmaceutical Synthons Synthesis
The triazine scaffold is prominent in medicinal chemistry due to its wide spectrum of biological functions. 5-Methoxy-1,2,4-triazine-6-methanamine can be utilized in synthesizing active pharmaceutical synthons. These compounds exhibit a range of biological properties, including antibacterial, anti-inflammatory, and antiviral activities . The versatility of the triazine core allows for the development of new chemical entities with potential therapeutic applications.
Transition Metal Catalysis
Transition metal catalysis plays a crucial role in the regioselective, stereoselective, and chemoselective transformations of triazine derivatives5-Methoxy-1,2,4-triazine-6-methanamine can be involved in such catalytic processes to obtain diverse organic compounds . This application is significant for organic chemists working in heterocyclic productions in both academia and industrial R&D sectors.
Heterocyclic Compound Synthesis
The compound’s reactivity makes it a suitable substrate in strategies like the inverse electron demand Diels-Alder reaction. This reactivity is harnessed to construct highly functionalized nitrogen-containing heterocycles, which are valuable in various chemical syntheses .
Agricultural Chemistry
As a derivative of triazine, this compound may find applications in the synthesis of herbicides. Triazine derivatives have been used in the past as components of certain sulfonylurea herbicides, and similar applications could be explored with 5-Methoxy-1,2,4-triazine-6-methanamine .
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that triazine derivatives can participate in various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Triazine derivatives have been used in the synthesis of diverse heterocyclic compounds, indicating that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 140146, a LogP of 003920, and a topological polar surface area of 739 , which may influence its bioavailability.
Result of Action
Similar compounds have shown potential anti-proliferative activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1,2,4-triazine-6-methanamine. For instance, triazine derivatives have been studied as organic phase change materials with inherently low flammability . This suggests that temperature and other environmental conditions could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
(5-methoxy-1,2,4-triazin-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZKWCZZDQPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,4-triazine-6-methanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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